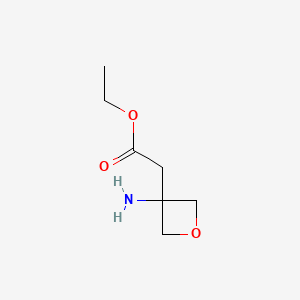

Ethyl 2-(3-aminooxetan-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminooxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZAQTKXFQIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717347 | |

| Record name | Ethyl (3-aminooxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-54-9 | |

| Record name | Ethyl (3-aminooxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Aminooxetan 3 Yl Acetate and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Oxetane (B1205548) and Amino Ester Moieties

The retrosynthetic analysis of ethyl 2-(3-aminooxetan-3-yl)acetate reveals several strategic disconnections that form the basis for the majority of synthetic routes. The most common approaches hinge on disconnecting the molecule at key bonds, leading to more readily available starting materials.

Strategy 1: C-C Bond Disconnection This primary strategy involves the disconnection of the carbon-carbon bond between the α-carbon of the acetate (B1210297) group and the C3 position of the oxetane ring. This leads to an oxetane-based synthon and an acetate synthon.

Path A: An electrophilic oxetane synthon, such as a 3-methyleneoxetane derivative, can be coupled with a nucleophilic acetate equivalent (e.g., an ester enolate).

Path B: A radical-based approach where a radical generated from a carboxylic acid precursor adds to a radical acceptor on the oxetane ring, such as a 3-methyleneoxetane. researchgate.netbohrium.com

Strategy 2: C-N Bond Disconnection An alternative disconnection breaks the carbon-nitrogen bond at the C3 position of the oxetane. This approach involves the synthesis of an ethyl 2-(3-oxooxetan-3-yl)acetate intermediate, followed by the introduction of the amino group, for instance, through reductive amination or other amination methods.

Strategy 3: Oxetane Ring Formation A third strategy involves constructing the oxetane ring onto a pre-functionalized acyclic precursor that already contains the amino ester framework. This typically involves an intramolecular cyclization of a suitably substituted 1,3-diol derivative. acs.org

These disconnections pave the way for various synthetic routes, each with its own set of advantages regarding efficiency, scalability, and stereochemical control.

Multistep Synthetic Routes to the Oxetane Core

A variety of cyclization reactions are employed to form the oxetane core.

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a widely used method for oxetane synthesis. beilstein-journals.orgnih.gov This reaction can be applied to create highly substituted oxetanes, which can then be further functionalized. For instance, the reaction of carbonyl compounds with oxazole (B20620) derivatives can lead to oxetanes that serve as precursors for α-amino β-hydroxy carboxylic acids. nih.gov Lewis acid-catalyzed formal [2+2] cycloadditions between enol ethers and carbonyls also provide a pathway to polysubstituted oxetanes. beilstein-journals.org

Intramolecular Cyclizations: The most common intramolecular cyclization is the Williamson ether synthesis, which involves the ring closure of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other. acs.org Synthesizing 2,4-substituted oxetanes from syn- and anti-1,3-diols via stereospecific conversion to acetoxybromides followed by cyclization is a well-established method that allows for excellent stereocontrol. acs.org Another powerful intramolecular approach is the ring-opening cyclization of epoxides. For example, treating allyl glycidyl (B131873) ethers with a strong base can favor the formation of the 4-membered oxetane ring over other possible cyclic ethers. acs.org

Strain-release strategies leverage the high reactivity of strained precursors to drive the formation of the desired products.

A notable example is a modular, two-step method starting from the commercially available oxetan-3-one. nih.govresearchgate.netthieme-connect.com In this process, oxetan-3-one reacts with a secondary amine and benzotriazole (B28993) to form a stable Mannich adduct. The formation of this intermediate is driven by the relief of strain from the exocyclic double bond that forms transiently. thieme-connect.comthieme-connect.com These "spring-loaded" adducts then react smoothly with a wide array of Grignard reagents or other organometallics under mild conditions to afford 3-amino-3-substituted oxetanes in good to high yields. nih.govresearchgate.net

Another strain-release-driven approach utilizes the high reactivity of 3-alkylideneoxetanes as radical acceptors in Giese-type additions. researchgate.netbohrium.com The addition of a radical to the exocyclic double bond is facilitated by the release of ring strain as the hybridization of the C3 carbon changes from sp² to sp³. This method has been successfully applied to the synthesis of 3,3'-disubstituted oxetane amino esters. researchgate.net

| Amine Component | Organometallic Reagent (R-MgBr) | Product Yield | Reference |

|---|---|---|---|

| Piperidine | Ph-MgBr | 95% | researchgate.net |

| Morpholine | 4-MeO-Ph-MgBr | 98% | researchgate.net |

| Piperidine | n-Bu-MgBr | 88% | researchgate.net |

| 4-Phenylpiperidine | Et-MgBr | 85% | thieme-connect.com |

| Morpholine | Vinyl-MgBr | 80% | researchgate.net |

Introduction and Functionalization of the Stereodefined Alpha-Amino Ester Group

Establishing the stereochemistry at the quaternary α-carbon is paramount for the biological application of these amino acid analogues. This is achieved through various asymmetric and diastereoselective methods.

Asymmetric synthesis aims to create the desired stereoisomer selectively from an achiral or racemic starting material.

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For instance, a copper-catalyzed asymmetric propargylic substitution on alkyne-functionalized oxetanes with amine nucleophiles can produce chiral γ-amino alcohols. acs.org These intermediates, featuring a tertiary stereocenter, are valuable precursors that can be further elaborated to the target amino acid.

Chiral Auxiliary-Mediated Reactions: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. A notable example is the diastereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.org Radicals generated via photoredox catalysis from precursors like oxetane-containing carboxylic acids add to the sulfinyl imine with high diastereoselectivity, which can then be cleaved to yield the unnatural α-amino acid. chemrxiv.org

Diastereoselective reactions rely on existing stereocenters within the molecule to influence the creation of new ones.

One powerful method is the aza-Michael addition of an amine to an α,β-unsaturated ester. The synthesis of methyl 2-(oxetan-3-ylidene)acetate can be achieved via a Horner-Wadsworth-Emmons reaction with oxetan-3-one. mdpi.com Subsequent conjugate addition of a chiral amine or the use of a chiral catalyst can introduce the amino group in a diastereoselective manner.

Another approach is the conjugate addition of α-amino ester nucleophiles to an electrophilic oxetane. The synthesis of oxetane-containing tripeptides has been demonstrated by the addition of various α-amino esters to 3-(nitromethylene)oxetane, followed by reduction of the nitro group. rsc.org The stereochemistry of the starting amino ester dictates the stereochemistry of the newly formed quaternary center.

Furthermore, the visible-light-induced Giese-type reaction provides a route to versatile oxetane amino acids. bohrium.com When N-Boc protected amino acids like proline are used as radical precursors, they add to 3-methyleneoxetane derivatives to produce the corresponding oxetane-containing amino acids with varying degrees of diastereoselectivity. bohrium.comchemrxiv.org

| Amino Acid Radical Precursor | Radical Acceptor | Product Yield | Reference |

|---|---|---|---|

| Boc-L-proline | Ethyl 2-(oxetan-3-ylidene)acetate | 85% | bohrium.com |

| Boc-glycine | Ethyl 2-(oxetan-3-ylidene)acetate | 72% | bohrium.com |

| Boc-L-alanine | Ethyl 2-(oxetan-3-ylidene)acetate | 78% | bohrium.com |

| Boc-L-phenylalanine | Ethyl 2-(oxetan-3-ylidene)acetate | 65% | bohrium.com |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of highly functionalized oxetanes such as this compound requires careful optimization of reaction parameters to achieve high yields and regioselectivity. The process often involves multiple steps, including the formation of the oxetane ring and the introduction of the amino and acetate functionalities.

A common strategy begins with a protected amino group on an oxetane precursor, such as 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under neutral and basic conditions, allowing for selective reactions at other parts of the molecule. The final step typically involves the deprotection of the amino group under acidic conditions.

Key factors that are manipulated to optimize the synthesis include solvent choice, temperature, and the nature of reagents and catalysts. For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are often preferred for nucleophilic substitution reactions as they can enhance solubility and reaction rates. Temperature control is also critical; moderate heating may be necessary for cyclization steps, while subsequent cooling can aid in the isolation of sensitive intermediates.

In reactions involving the formation of the oxetane ring or subsequent functionalization, the choice of base or catalyst can significantly influence the outcome. For example, in the synthesis of related N-tert-butanesulfinyl imines from aldehydes and ketones, Lewis acidic dehydrating agents like MgSO₄ and CuSO₄ are employed to drive the reaction to completion and improve yields. researchgate.net

The following interactive table illustrates how different reaction parameters might be varied to optimize the yield and selectivity of a key step in the synthesis of an this compound precursor.

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | 25 | Triethylamine (1.2) | 12 | 75 |

| 2 | Tetrahydrofuran | 25 | Triethylamine (1.2) | 12 | 82 |

| 3 | Tetrahydrofuran | 0 | Triethylamine (1.2) | 24 | 78 |

| 4 | Tetrahydrofuran | 40 | Triethylamine (1.2) | 6 | 85 |

| 5 | Tetrahydrofuran | 25 | DIPEA (1.2) | 12 | 80 |

Note: This data is illustrative and based on general principles of organic synthesis optimization.

Green Chemistry Principles in the Synthesis of Oxetane-Containing Compounds

The principles of green chemistry are increasingly being applied to the synthesis of oxetane-containing compounds to reduce the environmental impact of chemical processes. This involves the use of less hazardous materials, more efficient reactions, and renewable resources.

One significant advancement is the use of photocatalysis. bohrium.com Visible-light-mediated Paternò-Büchi reactions, a type of [2+2] cycloaddition between a carbonyl compound and an alkene, offer a direct and atom-economical route to oxetanes. beilstein-journals.orgmdpi.com Some of these photochemical methods can proceed under mild conditions, even without a photocatalyst, by using visible-light irradiation. bohrium.com This approach reduces the reliance on potentially toxic heavy metal catalysts and harsh reaction conditions.

Another key area of green chemistry in this field is the development of biocatalytic methods. Although still an emerging area for oxetane synthesis, the use of enzymes offers the potential for highly selective reactions under mild, aqueous conditions. researchgate.net Researchers have reported the discovery and engineering of enzymes like halohydrin dehalogenase to facilitate the enantioselective formation and ring-opening of oxetanes, producing chiral oxetanes and related alcohols with high efficiency. researchgate.net

The replacement of hazardous reagents and catalysts with more benign alternatives is a core tenet of green chemistry. For example, research has focused on developing catalytic systems for the ring-opening copolymerization of oxetanes that use inexpensive and abundant main group elements, replacing more toxic and expensive chromium-based catalysts. rsc.org While challenges such as the air-sensitivity of some of these alternative catalysts remain, this represents a significant step towards greener synthetic routes. rsc.org

The following table summarizes some of the green chemistry approaches being applied to the synthesis of oxetane-containing compounds.

Table 2: Green Chemistry Approaches in Oxetane Synthesis

| Green Chemistry Principle | Application in Oxetane Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of biocatalysts for enantioselective reactions. | Engineered halohydrin dehalogenase for chiral oxetane synthesis. | researchgate.net |

| Alternative Reaction Conditions | Use of visible light to promote cycloaddition reactions. | Photocatalyst-free synthesis of fluoroalkylated oxetanes under visible-light irradiation. | bohrium.com |

| Safer Solvents and Reagents | Replacing heavy metal catalysts with abundant main group elements. | Transition metal-free catalytic system for ring-opening copolymerization of oxetanes. | rsc.org |

| Atom Economy | [2+2] cycloaddition reactions to form the oxetane ring. | Paternò-Büchi reaction between carbonyls and alkenes. | beilstein-journals.orgmdpi.com |

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Aminooxetan 3 Yl Acetate

Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.org This inherent strain, along with the polarized carbon-oxygen bonds, renders the oxetane susceptible to ring-opening reactions. beilstein-journals.org

Nucleophilic and Electrophilic Ring-Opening Reactions

The oxetane ring of ethyl 2-(3-aminooxetan-3-yl)acetate can be opened by various nucleophiles and electrophiles, often facilitated by the use of Lewis acids. beilstein-journals.orgacs.org The activation of the oxetane oxygen by a Lewis acid enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This strategy has been widely employed for the synthesis of diverse molecular scaffolds. For instance, the treatment of oxetane-containing compounds with strong acids can lead to ring-opening. chemrxiv.org While specific examples detailing the ring-opening of this compound itself are not prevalent in the reviewed literature, the general reactivity of oxetanes suggests that it would undergo similar transformations.

Intramolecular ring-opening reactions are also possible, particularly when a nucleophilic group is suitably positioned. For example, oxetane-carboxylic acids have been observed to isomerize into lactones upon heating, a transformation that involves intramolecular attack of the carboxylic acid on the oxetane ring. acs.org

Functionalization Reactions Preserving the Oxetane Core

Despite the propensity for ring-opening, it is possible to carry out functionalization reactions that leave the oxetane ring intact. These reactions are crucial for incorporating the oxetane moiety into more complex molecules. The stability of the oxetane ring is often dependent on the reaction conditions, with basic or neutral conditions generally being more favorable for preserving the ring. chemrxiv.org For example, the hydrolysis of esters in the presence of an oxetane ring is typically performed under basic conditions to prevent acid-catalyzed ring-opening. chemrxiv.org

Transformations at the Amino Group

The primary amino group in this compound is a key site for a variety of functionalization reactions, enabling the introduction of diverse substituents and the construction of larger molecular architectures.

Amine Functionalization: Acylation, Alkylation, Arylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows for straightforward reactions with a range of electrophiles.

Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides to form amides. This is a common transformation in drug discovery to modify the properties of a lead compound.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. This reaction introduces alkyl substituents, which can influence the steric and electronic properties of the molecule.

Arylation: The amino group can undergo arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This allows for the introduction of aromatic and heteroaromatic rings.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical agents.

A common strategy to facilitate these transformations is the use of a Boc-protected derivative, ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate. bldpharm.com The Boc protecting group can be removed under acidic conditions, although care must be taken to avoid cleavage of the oxetane ring.

Conjugation Chemistry for Bioconjugate Applications

The amino group of this compound serves as a valuable handle for conjugation to biomolecules. The primary amine can be used to form stable linkages with proteins, peptides, or other biologically relevant molecules through various bioconjugation techniques. For example, the amine can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates on a biomolecule to form amide or thiourea (B124793) bonds, respectively. This application highlights the utility of this building block in creating novel bioconjugates for therapeutic or diagnostic purposes.

Reactivity of the Ethyl Ester Moiety

The ethyl ester group in this compound provides another site for chemical modification.

Hydrolysis: The most common reaction of the ethyl ester is hydrolysis to the corresponding carboxylic acid. wikipedia.org This is typically achieved under basic conditions, such as treatment with sodium hydroxide, to avoid complications with the acid-sensitive oxetane ring. chemrxiv.org The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other esters through transesterification. wikipedia.org This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine.

The strategic manipulation of these three functional groups—the oxetane ring, the amino group, and the ethyl ester—allows for the synthesis of a wide array of complex and functionally diverse molecules from this compound.

Table of Reaction Conditions for Functional Group Transformations

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Oxetane Ring | Nucleophilic Ring-Opening | Lewis Acids, Nucleophiles | Dihydrofuran or other ring-opened products |

| Amino Group | Acylation | Acyl Halides, Anhydrides | Amide |

| Amino Group | Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| Amino Group | Arylation | Aryl Halides, Palladium Catalyst | N-Aryl Amine |

| Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Ethyl Ester | Hydrolysis | NaOH (aq) | Carboxylic Acid |

| Ethyl Ester | Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

| Ethyl Ester | Reduction | LiAlH4 | Primary Alcohol |

| Ethyl Ester | Amidation | Amine, Heat | Amide |

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(3-aminooxetan-3-yl)acetic acid. doubtnut.comyoutube.com This reaction is a fundamental transformation, converting the ethyl ester into the corresponding carboxylic acid. doubtnut.com The presence of water and a catalytic amount of acid (H+) or a base (like NaOH) facilitates this conversion. doubtnut.com The reaction in an aqueous solution is typically first-order with respect to the ethyl ester. youtube.com

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the ethoxy group for a different alkoxy group. For instance, reacting this compound with an excess of methanol (B129727) under acidic conditions would be expected to produce Mthis compound and ethanol. The transesterification of ethyl acetate (B1210297) with glycerol, for example, is a well-documented process that can be catalyzed by both homogeneous (like sulfuric acid) and heterogeneous acid catalysts. scielo.brresearchgate.netbiofueljournal.comdoaj.org This reaction proceeds through a series of reversible steps. scielo.brresearchgate.net

Table 1: Hydrolysis and Transesterification Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydrolysis | This compound, Water | 2-(3-aminooxetan-3-yl)acetic acid, Ethanol | Acid or Base Catalyst doubtnut.com |

| Transesterification | This compound, Alcohol (R-OH) | Alkyl 2-(3-aminooxetan-3-yl)acetate, Ethanol | Acid or Base Catalyst scielo.br |

Reductions to Corresponding Alcohols and Amines

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-(3-aminooxetan-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.comdoubtnut.com LiAlH₄ is a potent reagent capable of reducing esters to primary alcohols. masterorganicchemistry.comdoubtnut.comreddit.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ would also be expected to react with the primary amine, potentially leading to complex reaction mixtures if not controlled.

Table 2: Reduction of Ester Functionality

| Reducing Agent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2-(3-aminooxetan-3-yl)ethanol | Potent reducing agent for esters. masterorganicchemistry.comdoubtnut.com |

Alpha-Carbon Reactivity and Enolate Chemistry Adjacent to the Ester Group

The carbon atom alpha to the ester group in this compound possesses two acidic protons. Deprotonation of this alpha-carbon by a suitable base leads to the formation of a nucleophilic enolate intermediate. bham.ac.ukmasterorganicchemistry.com This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

The formation of the enolate opens up possibilities for various carbon-carbon bond-forming reactions. msu.edu For instance, the enolate can act as a nucleophile in reactions with electrophiles such as alkyl halides in a process known as alkylation. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate. libretexts.org

The reactivity of this enolate allows for the introduction of a wide range of substituents at the alpha-position, leading to the synthesis of diverse derivatives. For example, the malonic ester synthesis and the acetoacetic ester synthesis are classic examples that utilize the reactivity of enolates derived from diesters and β-ketoesters, respectively, for the synthesis of carboxylic acids and ketones. libretexts.org

Table 3: Alpha-Carbon Functionalization via Enolate Intermediate

| Reaction | Electrophile | Product | Base |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Ethyl 2-(3-aminooxetan-3-yl)-2-alkylacetate | LDA, Sodium Ethoxide libretexts.org |

Chemo-, Regio-, and Stereoselective Functionalizations of Complex Derivatives

The multifunctional nature of this compound and its derivatives presents opportunities for selective chemical modifications.

Chemoselectivity: In a molecule with multiple reactive sites, such as the primary amine and the enolizable ester, chemoselective reactions are crucial. For instance, acylation or sulfonylation could be directed to the more nucleophilic primary amine under controlled conditions, leaving the alpha-carbon of the ester untouched. Conversely, by first protecting the amine group (e.g., as a carbamate), subsequent reactions can be directed specifically to the alpha-carbon via enolate formation.

Regioselectivity: In more complex derivatives of this compound, regioselectivity becomes a key consideration. For example, if a second electrophilic site is introduced into the molecule, the choice of reagents and reaction conditions will determine which site the nucleophilic enolate will attack.

Stereoselectivity: For derivatives of this compound that are chiral or can be made chiral, stereoselective reactions are of great interest. The synthesis of specific stereoisomers, such as in the case of complex amino acids and their derivatives, often relies on stereocontrolled synthetic steps. elsevierpure.com For example, the development of stereoselective syntheses for compounds like trans-3-Amino-2,2,4,4-tetramethylcyclobutanol highlights the importance of controlling stereochemistry in complex molecules. nih.gov The generation of an enolate from a chiral derivative of this compound could, with the use of chiral auxiliaries or catalysts, lead to the diastereoselective or enantioselective introduction of new substituents.

The strategic application of protecting groups and the careful selection of reagents and reaction conditions are paramount to achieving high levels of chemo-, regio-, and stereoselectivity in the functionalization of complex derivatives of this versatile building block.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 3 Aminooxetan 3 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. ipb.pt For ethyl 2-(3-aminooxetan-3-yl)acetate and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of atom connectivity and spatial arrangement. ipb.ptmdpi.com

One-Dimensional NMR (e.g., ¹H, ¹³C, ¹⁹F)

One-dimensional NMR spectra offer the initial and fundamental insights into the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, this compound, characteristic signals would include a triplet and a quartet for the ethyl ester group, a singlet for the methylene (B1212753) protons adjacent to the ester, and distinct signals for the diastereotopic methylene protons of the oxetane (B1205548) ring. mdpi.com The chemical shifts of the oxetane protons are typically found in the range of δ 4.2–4.8 ppm. The amino group protons may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals for this compound would include the carbonyl carbon of the ester, the quaternary carbon of the oxetane ring bonded to the amino group, the methylene carbons of the oxetane ring, and the carbons of the ethyl group. For instance, in related oxetane derivatives, the oxetane ring carbons (C-2,4) have been observed around δ 76.0 ppm, while the quaternary carbon (C-3) appears at approximately δ 61.7 ppm. mdpi.com

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms within the molecule.

A representative, though hypothetical, summary of expected ¹H and ¹³C NMR chemical shifts for the title compound is presented in the interactive table below. Actual values can vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl-CH₂ | ~4.1 (quartet) | ~61 |

| Acetate-CH₂ | ~2.5 (singlet) | ~45 |

| Oxetane-CH₂ | ~4.5-4.8 (multiplet) | ~78 |

| Oxetane-C(NH₂) | - | ~60 |

| C=O | - | ~172 |

| NH₂ | Broad singlet | - |

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For instance, it would show a correlation between the triplet and quartet of the ethyl group in this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. This is instrumental in assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the acetate-CH₂ protons to the quaternary oxetane carbon and the ester carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing critical information about the stereochemistry and conformation of the molecule. acs.org For cyclic systems like oxetanes, NOESY or ROESY can help determine the relative orientation of substituents on the ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. nsf.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. mdpi.com For this compound (C₇H₁₃NO₃), the expected monoisotopic mass is 159.08954 Da. uni.lu HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In tandem mass spectrometry, ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of oxetane-containing compounds can be complex. nsf.govcdnsciencepub.com Common fragmentation pathways for this compound could involve:

Loss of the ethoxy group from the ester.

Decarboxylation (loss of CO₂).

Ring-opening of the oxetane, which can lead to various characteristic fragment ions. nsf.gov For example, transannular cleavage across the oxetane ring is a known fragmentation pathway for some oxetane derivatives. nsf.gov

Loss of the amino group.

The table below illustrates some predicted adducts and their calculated collision cross-sections (CCS), which is a measure of the ion's shape in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 160.09682 | 133.3 |

| [M+Na]⁺ | 182.07876 | 138.0 |

| [M-H]⁻ | 158.08226 | 136.9 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. cdnsciencepub.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, a strong C=O stretching for the ester (around 1735 cm⁻¹), and C-O stretching for the ester and the oxetane ether linkage. mdpi.com For related N-Boc protected derivatives, a characteristic carbonyl stretch for the carbamate (B1207046) is observed around 1700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cdnsciencepub.comarxiv.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and the symmetric breathing modes of the oxetane ring would likely produce distinct Raman signals. The study of amino acids and their derivatives by Raman spectroscopy can provide detailed information about their conformational states. cdnsciencepub.comnih.gov

A summary of expected IR absorption frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Ester | C=O Stretch | ~1735 |

| Oxetane Ether | C-O Stretch | ~980 |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, revealing the exact molecular structure.

For substituted oxetanes, X-ray crystallography confirms the puckered nature of the four-membered ring. acs.org The introduction of substituents influences the degree of puckering due to steric and electronic interactions. In derivatives of 3-aminooxetane, the technique can precisely define the orientation of the amino group and the acetate (B1210297) side chain relative to the oxetane ring. For instance, studies on N-substituted derivatives of 3-aminooxetane have successfully used X-ray crystallography to establish their crystal structures, often revealing monoclinic crystal systems. grafiati.comethz.ch This level of detail is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

The data obtained from an X-ray crystallographic analysis are extensive. Key parameters include the crystal system, space group, unit cell dimensions, and the fractional coordinates of each atom. This information allows for the calculation of intramolecular distances and angles, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice.

Table 1: Representative Crystallographic Data for an Oxetane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 12.132 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table is representative of a typical oxetane derivative and is for illustrative purposes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment

This compound possesses a stereogenic center at the C3 position of the oxetane ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is critical, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a primary tool for this purpose. encyclopedia.pubrsc.org

Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. encyclopedia.pub A molecule must be chiral to exhibit an ECD signal. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. rsc.org Its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign at all wavelengths. encyclopedia.pub

For complex molecules where the absolute configuration cannot be easily predicted by empirical rules, the modern approach involves a combination of experimental ECD measurement and quantum-mechanical calculations. frontiersin.org The procedure typically involves:

Performing a conformational search for the molecule to identify all stable low-energy conformers. rsc.org

Calculating the theoretical ECD spectrum for a chosen absolute configuration (e.g., R) by averaging the spectra of all significant conformers, weighted by their Boltzmann population. Time-dependent density functional theory (TD-DFT) is a commonly used method for these calculations. rsc.org

Comparing the simulated spectrum with the experimentally measured ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for the R configuration confirms that the sample has the R absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the S configuration. rsc.orgsemanticscholar.org

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net The ORD curve shows a characteristic dispersion pattern, especially near wavelengths where the molecule absorbs light. The combination of ECD and ORD provides a high degree of confidence in assigning the absolute configuration of chiral molecules, including those with strained ring systems like oxetanes. rsc.org

Table 2: Representative Electronic Circular Dichroism (ECD) Data

| Wavelength (nm) | Molar Circular Dichroism (Δε) [L·mol⁻¹·cm⁻¹] | Associated Electronic Transition |

|---|---|---|

| 215 | +12.5 | π → π |

| 240 | -8.2 | n → π |

| 280 | +3.7 | n → σ* |

Note: The data in this table is hypothetical and serves to illustrate a typical ECD spectrum for a chiral molecule.

Theoretical and Computational Investigations of Ethyl 2 3 Aminooxetan 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-(3-aminooxetan-3-yl)acetate at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and preferred three-dimensional arrangements.

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nrel.govresearchgate.net For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nrel.govnih.gov Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or def2-TZVP, are commonly used to model the system accurately. nrel.govresearchgate.net

Key ground state properties that can be elucidated using DFT include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The puckered nature of the oxetane (B1205548) ring is a key feature that can be precisely described. acs.org

Vibrational Frequencies: Calculation of the molecule's vibrational modes, which can be correlated with experimental infrared (IR) spectra to confirm the structure.

Electronic Properties: Insights into the distribution of electrons within the molecule through the analysis of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. nih.govekb.eg These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT Calculated Properties for this compound

| Property | Calculated Value (B3LYP/6-31G(d)) |

| Total Energy (Hartree) | -552.78 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

| Dipole Moment (Debye) | 2.87 |

| C-O Bond Length (Oxetane) (Å) | 1.45 |

| C-N Bond Length (Å) | 1.47 |

| Puckering Angle (Oxetane) (deg) | 15.5 |

Note: The data in this table is illustrative and represents typical values for similar organic molecules, as specific published data for this compound is not available.

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nrel.gov While computationally more demanding, these methods serve as benchmarks for DFT results and are crucial for obtaining highly reliable data on properties like reaction barriers and interaction energies. nrel.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. osti.govaps.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules. acs.orgresearchgate.netmdpi.com

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule is not rigid and can adopt various conformations due to the rotation of single bonds. MD simulations can map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics.

Intermolecular Interactions: The simulations can characterize the hydrogen bonding patterns involving the amino group and the ester oxygen, as well as van der Waals interactions. osti.gov

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for predicting the feasibility and mechanism of chemical reactions. nrel.govresearchgate.net For this compound, this includes studying its stability and potential degradation pathways. acs.org DFT and ab initio methods can be used to locate the transition state structures for various potential reactions, such as ring-opening of the oxetane or hydrolysis of the ester. acs.orggrafiati.com

By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This provides crucial information on the activation energies and reaction enthalpies, allowing for the prediction of reaction rates and equilibrium constants. nrel.gov

Structure-Reactivity Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational models can establish clear structure-reactivity relationships. grafiati.com For example, the effect of substituents on the oxetane ring or the ester group on the molecule's electronic properties and reactivity can be investigated. This information is invaluable for understanding how structural modifications can tune the molecule's chemical behavior.

In Silico Design and Virtual Screening of Analogues and Derivatives

The insights gained from computational studies can be leveraged for the in silico design of new analogues and derivatives of this compound with desired properties. acs.orgresearchgate.netgrafiati.com Virtual screening, a computational technique, can then be used to evaluate large libraries of these virtual compounds against a specific target, such as a protein binding site. This allows for the rapid identification of promising candidates for synthesis and further experimental testing, significantly accelerating the discovery process. researchgate.net

Applications and Future Research Directions in Ethyl 2 3 Aminooxetan 3 Yl Acetate Chemistry

Role as a Synthetic Building Block in Complex Molecule Construction

The inherent reactivity of its strained four-membered ring and the presence of two key functional groups make ethyl 2-(3-aminooxetan-3-yl)acetate a valuable precursor for constructing intricate molecular architectures. beilstein-journals.org

Scaffolds for Heterocyclic Synthesis

The amino and ester functionalities of this compound serve as reactive handles for building a variety of heterocyclic systems. The primary amine can participate in reactions like aza-Michael additions to form new carbon-nitrogen bonds, a fundamental step in the synthesis of many nitrogen-containing heterocycles. researchgate.net For instance, the reaction of similar oxetane-containing compounds with various heterocycles has been demonstrated. mdpi.com This approach allows for the creation of novel molecular frameworks incorporating the oxetane (B1205548) motif, which is of significant interest in medicinal chemistry. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form lactams or other heterocyclic structures.

Precursors for Polymer Chemistry and Materials Science

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. The amino and ester groups can undergo polymerization reactions to form polyamides or polyesters. The incorporation of the oxetane ring into the polymer backbone is expected to impart unique properties to the resulting materials, such as altered thermal stability, mechanical strength, and solubility. While specific studies on the use of this compound in polymer chemistry are not yet widespread, the functionalization of polymers with protected amino groups from similar compounds suggests a pathway for creating smart materials that respond to environmental changes.

Potential as Bioisosteres in Lead Optimization Research

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a key strategy for optimizing drug candidates. drughunter.comnih.gov The oxetane ring in this compound can act as a bioisostere for commonly found groups like gem-dimethyl or carbonyl groups. This substitution can lead to improved metabolic stability, enhanced solubility, and better binding affinity to biological targets. The incorporation of oxetane-containing amino acids into peptide chains has been shown to create novel peptidomimetics with distinct structural properties. rsc.orgresearchgate.net

Exploration in Catalysis and Organocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. beilstein-journals.org While direct applications of this compound as a catalyst are still emerging, its derivatives hold potential. The primary amine can be functionalized to create chiral organocatalysts for asymmetric synthesis. For example, the amine could be converted into a thiourea (B124793) or a squaramide, which are privileged scaffolds in organocatalysis. These catalysts could then be employed in reactions like Michael additions or aldol (B89426) reactions to produce enantiomerically enriched products. frontiersin.org The unique stereoelectronic properties of the oxetane ring could influence the catalyst's activity and selectivity in novel ways.

Development of Novel Methodologies Leveraging the Unique Features of the Compound

The strained oxetane ring of this compound offers opportunities for developing new synthetic methods. Ring-opening reactions of oxetanes, often promoted by Lewis acids, can lead to the formation of functionalized acyclic structures. beilstein-journals.org This reactivity can be harnessed to create complex molecules that would be difficult to synthesize using other methods. Furthermore, the development of catalytic and enantioselective ring-opening reactions of 3-substituted oxetanes is an active area of research. beilstein-journals.org

Design and Synthesis of Structurally Related Oxetane-Amino Ester Hybrid Molecules

The core structure of this compound serves as a template for the design and synthesis of a wide array of related hybrid molecules. By varying the substituents on the oxetane ring or modifying the ester and amino groups, a diverse library of compounds can be generated. For example, replacing the ethyl group of the ester with other alkyl or aryl groups can modulate the compound's properties. Similarly, the primary amine can be derivatized to form amides, sulfonamides, or other functional groups. The synthesis of such analogs, including those with different ring sizes like oxolane, is an ongoing area of chemical exploration. biosynth.combldpharm.com These new molecules could find applications in various fields, from drug discovery to materials science.

Conclusion and Future Perspectives on Ethyl 2 3 Aminooxetan 3 Yl Acetate Research

Summary of Key Research Findings and Contributions

Ethyl 2-(3-aminooxetan-3-yl)acetate is primarily recognized for its role as a versatile synthetic intermediate. cymitquimica.com Its core value lies in the incorporation of the 3-aminooxetan-3-yl moiety into more complex molecular architectures. The oxetane (B1205548) ring, a four-membered cyclic ether, is a structural motif of growing importance in drug discovery. researchgate.netresearchgate.net It is valued for being a low molecular weight, polar, and three-dimensional structure that can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups. nih.govacs.orgacs.org

The introduction of an oxetane ring can favorably modulate the physicochemical properties of a molecule, including its aqueous solubility, lipophilicity, metabolic stability, and basicity (pKa). researchgate.netnih.govnih.govresearchgate.net Research has demonstrated that the 3,3-disubstituted oxetane pattern, as seen in this compound, often confers greater stability compared to other substitution patterns. acs.org The presence of the primary amino group and the ethyl ester functionality provides two distinct points for chemical modification, allowing for its integration into a wide array of molecules, including peptides and other potential therapeutic agents. ethz.ch The compound is thus a key contributor to the synthesis of novel compounds with potentially improved pharmacokinetic profiles for drug discovery programs. nih.govacs.org

Identification of Remaining Challenges and Unexplored Areas

Despite the utility of this compound, several challenges and unexplored avenues remain. A significant challenge in the broader field of oxetane chemistry is the potential for ring instability under certain conditions, such as in the presence of acid. acs.org While 3,3-disubstituted oxetanes are generally more stable, a comprehensive study of the stability profile of this compound and its derivatives under a wide range of synthetic and physiological conditions is an area that warrants further investigation. For instance, some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to lactones, a phenomenon that could potentially affect derivatives of the title compound. acs.org

While the synthesis of oxetanes has advanced significantly, the development of more efficient, scalable, and cost-effective synthetic routes to this compound and its analogues remains a pertinent goal. nih.govacs.org Furthermore, the majority of current research focuses on its application as a building block in medicinal chemistry. Its potential in other fields, such as materials science, is largely unexplored. The direct biological activity of the compound itself, rather than its role as a fragment, has also not been extensively studied. Future research could focus on screening this compound and its simple derivatives for intrinsic biological activities.

Broader Implications for Organic Synthesis, Medicinal Chemistry, and Materials Science

The impact of this compound and related compounds extends across several scientific disciplines.

Organic Synthesis: The availability of this compound as a building block enriches the toolbox of synthetic chemists. cymitquimica.com It provides a straightforward method for introducing a highly functionalized, three-dimensional, and polar scaffold into target molecules. Research into the synthesis of such building blocks drives the development of new synthetic methodologies for constructing strained ring systems. researchgate.net

Medicinal Chemistry: The implications for medicinal chemistry are the most profound. The oxetane motif is increasingly considered a "privileged" structure in drug design. nih.govnih.gov The ability of the oxetane ring to act as a bioisostere for less desirable functional groups can lead to the development of drug candidates with improved properties. nih.govacs.org this compound serves as a key starting material for novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative conditions. nih.gov Its use can help overcome common challenges in drug development related to poor solubility and metabolic instability. acs.org

Materials Science: While less explored, the potential applications in materials science are intriguing. The rigid, well-defined three-dimensional structure of the oxetane ring could be leveraged to create novel polymers and materials with unique properties. The amino and ester groups offer handles for polymerization or for grafting onto surfaces. Future research may uncover applications for oxetane-based materials in areas such as advanced polymers, liquid crystals, or nanotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3-aminooxetan-3-yl)acetate, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : Laboratory-scale synthesis typically involves nucleophilic substitution or cyclization reactions. For example, oxetane ring formation can be achieved using 3-aminoxetane precursors and ethyl bromoacetate under reflux in aprotic solvents like THF or DMF. Reaction optimization includes temperature control (e.g., 60–80°C), stoichiometric ratios (1:1.2 for amine:ester), and monitoring via thin-layer chromatography (TLC) or HPLC to track progress . Catalytic systems, such as azolium salts (5 mol%), have been shown to improve yields in one-pot multicomponent syntheses by reducing side reactions .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ester group (δ ~1.3 ppm for CH₃ and ~4.1 ppm for CH₂) .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, using programs like SHELXL for refinement (e.g., resolving disorder in the oxetane ring) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.0974 for C₇H₁₃NO₃) .

Q. What safety precautions and handling protocols are essential when working with this compound?

- Methodological Answer : Store at –20°C in sealed containers to prevent hydrolysis. Use PPE (gloves, goggles) due to irritant properties (H315, H319). In case of skin contact, wash with water immediately (P305+P351+P338). Avoid inhalation (H335) by working in fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and proposed structures during characterization?

- Methodological Answer : Discrepancies between NMR/IR data and expected structures often arise from tautomerism or crystal packing effects. For definitive resolution:

- Perform X-ray diffraction to unambiguously assign bond lengths/angles (e.g., oxetane ring geometry) .

- Use variable-temperature NMR to identify dynamic processes (e.g., amine proton exchange) .

- Validate computational models (DFT) against experimental data to confirm electronic environments .

Q. What methodological considerations are critical when using SHELXL for refining the crystal structure of derivatives?

- Methodological Answer : Key steps include:

- Data Collection : Ensure high-resolution (<1.0 Å) and completeness (>95%) for accurate refinement .

- Disorder Modeling : For flexible oxetane or ester groups, apply PART and SIMU instructions to handle split positions .

- Validation : Use CheckCIF to flag outliers (e.g., ADP mismatches, bond-length distortions) and refine with restraints .

Q. How can reaction parameters be systematically optimized in multicomponent syntheses involving this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Catalyst Loading : Test 1–10 mol% azolium salts to balance cost and yield .

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. green solvents (H₂O) for reaction efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 24 hours) .

Q. What statistical approaches are recommended for analyzing conflicting biological activity data in studies involving derivatives?

- Methodological Answer : Address variability using:

- Multivariate Analysis : Principal Component Analysis (PCA) to correlate structural features (e.g., oxetane ring substitution) with antimicrobial activity .

- Dose-Response Modeling : Fit IC₅₀ curves (logistic regression) to assess potency discrepancies across cell lines .

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., anti-inflammatory vs. anticancer efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.